![molecular formula C10H12Cl3NO2 B1451821 2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1396962-37-0](/img/structure/B1451821.png)
2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride
Overview
Description
“2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride” is a biochemical used for proteomics research . It is available for purchase from various biochemical suppliers .
Molecular Structure Analysis
The molecular formula of “2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride” is C10H11Cl2NO2•HCl . This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and an additional hydrogen chloride (HCl) group.Physical And Chemical Properties Analysis
The molecular weight of “2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride” is 284.57 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Fluorescence Derivatisation in Amino Acids
The compound has been studied for its potential in fluorescence derivatisation of amino acids. Research by Frade et al. (2007) demonstrates that coupling it with amino groups in amino acids results in strong fluorescence, beneficial for biological assays (Frade, Barros, Moura, & Gonçalves, 2007).
Herbicidal Applications
Shimabukuro et al. (1978) investigated a derivative of this compound, dichlofop-methyl, as a selective herbicide for wild oat control in wheat. Their study shows how dichlofop-methyl inhibits auxin-stimulated elongation in plants, indicating its potential as an effective herbicide (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Molecular Docking and Structural Studies
Vanasundari et al. (2018) conducted spectroscopic and structural investigations of compounds structurally similar to 2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid. Their research includes molecular docking studies, revealing that these compounds potentially inhibit Placenta growth factor and have significant biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Photochemical Behaviour Studies
Meunier, Gauvin, and Boule (2002) explored the photochemical behavior of dichlorprop, a related compound, under various conditions. This research is significant in understanding the environmental impact and breakdown of such compounds in aquatic systems (Meunier, Gauvin, & Boule, 2002).
Corrosion Inhibition Studies
Research by Vikneshvaran and Velmathi (2017) on Schiff bases derived from L-Tryptophan, similar in structure to the compound , indicates their effectiveness in corrosion inhibition of stainless steel in acidic environments. This suggests potential industrial applications in corrosion prevention (Vikneshvaran & Velmathi, 2017).
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylamino]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-6(10(14)15)13-5-7-2-3-8(11)4-9(7)12;/h2-4,6,13H,5H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESPDAIJFOKLLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=C(C=C(C=C1)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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